7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKXDFHRDWBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves various synthetic routes. One common method includes the reaction of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group at position 3 undergoes hydrolysis to form carboxylic acid derivatives. Heating with NaOH in ethylene glycol converts the nitrile to a carboxylic acid (e.g., compound 5 ) .
Table 2: Hydrolysis Conditions
| Substrate | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | NaOH, ethylene glycol | Reflux | 12 hr | Carboxylic acid derivative | 85% |
Condensation with Aromatic Aldehydes
The nitrile group participates in Knoevenagel condensations with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under piperidine catalysis, forming α,β-unsaturated derivatives .
Example Reaction:
Derivatization via Amide Formation
The carboxylic acid intermediate reacts with amines (e.g., aniline derivatives) via EDC/HOBt coupling or thionyl chloride activation to form amides. These derivatives exhibit enhanced bioactivity .
Table 3: Representative Amide Derivatives
Thiophene Substitution Effects
The 2,5-dimethylthiophen-3-yl group enhances π-π stacking interactions with biological targets. Modifications at this position (e.g., halogenation) alter binding affinities to enzymes like topoisomerase II and PA-PB1 polymerase .
Carbonitrile Functionalization
Replacement of the nitrile with bioisosteric groups (e.g., carboxamide, methyl ester) optimizes solubility and target engagement .
Reaction Mechanisms and Kinetics
- Cyclization : Proceeds via enamine formation followed by intramolecular nucleophilic attack .
- Hydrolysis : Base-mediated nucleophilic addition to the nitrile, forming a tetrahedral intermediate that collapses to the carboxylate .
- Knoevenagel Condensation : Base-catalyzed deprotonation of the active methylene group, followed by aldol-like condensation .
Key Research Findings
- Anticancer Activity : Derivatives such as 7i (IC₅₀ = 3.71 μg/mL against HeLa cells) show potent cytotoxicity due to intercalation with DNA .
- Enzyme Inhibition : The scaffold inhibits PA-PB1 polymerase (influenza A) and PDE2A (neurological disorders) via H-bonding and hydrophobic interactions .
Table 4: Biological Activity of Select Derivatives
| Compound | Target Enzyme | IC₅₀/EC₅₀ | Mechanism of Action |
|---|---|---|---|
| 3 | PA-PB1 polymerase | 1.2 μM | Disrupts protein-protein interaction |
| 7i | Topoisomerase II | 3.71 μg/mL | DNA intercalation |
Scientific Research Applications
7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in scientific research due to its potential applications in medicinal chemistry and other fields. This article will explore its applications, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. A study demonstrated the synthesis of various pyrazolo derivatives, including this compound, which were tested against several cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The results showed promising cytotoxic effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes them potential candidates for treating inflammatory diseases and conditions such as arthritis and other autoimmune disorders. The mechanisms by which these compounds exert their effects are still under investigation but may involve modulation of signaling pathways related to inflammation .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may offer protection against neurodegenerative diseases by inhibiting apoptotic pathways or enhancing neurotrophic factors. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where neuroprotection is crucial for preserving neuronal function and viability .
Case Study 1: Anticancer Screening
In a comprehensive study involving multiple pyrazolo derivatives, this compound was subjected to cytotoxicity assays against various cancer cell lines. The findings revealed that this compound exhibited IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Inflammation Models
Another significant study focused on evaluating the anti-inflammatory effects of pyrazolo derivatives in animal models of inflammation. The administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests that the compound may be effective in managing inflammatory responses in vivo .
Case Study 3: Neuroprotection Assessment
A recent investigation into neuroprotective properties involved testing the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved survival rates among neurons exposed to harmful agents. This highlights its potential application in neurodegenerative disease therapies .
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in cell cycle regulation, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Activity: C-7 Aromatic Groups: Compounds with electron-withdrawing groups (e.g., 2-chlorophenylamino in ) improve tumor-targeting efficiency, likely due to enhanced receptor binding. C-5 Alkyl/Amino Groups: Methyl or alkoxy groups (e.g., 5-methyl in ) increase metabolic stability, critical for sustained antimicrobial action.
Antimicrobial vs. Imaging Applications :
- Derivatives with bulky C-7 substituents (e.g., hexahydro-isoindolyl in ) exhibit strong antifungal activity, while radiotracers require fluorine-18 labeling for PET compatibility .
Synthetic Efficiency: The use of deep eutectic solvents (DES) in synthesizing 7-amino/methyl derivatives achieves >85% yields, offering eco-friendly scalability .
Biological Activity
7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory and anticancer effects, as well as its mechanisms of action.
Chemical Structure
The compound features a pyrazolo-pyrimidine core with a thiophene substituent, which is significant for its pharmacological activity. The structural characteristics contribute to the compound's interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thiophene derivatives, including this compound.
- Inhibition of Lipoxygenase (LOX) : The compound has been shown to inhibit the LOX isoform (15-LOX-1) more effectively than known inhibitors such as PD-146176. In ex vivo tests on lung slices, it significantly reduced pro-inflammatory gene expression for cytokines including IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS at a concentration of 50 mM .
Anticancer Activity
The anticancer potential of this compound has also been investigated through various studies.
- Cytotoxicity : In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values ranged from 14.62 to 17.50 µM when tested against different cell lines .
- Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to topoisomerase II (3QX3), suggesting a mechanism that involves interference with DNA replication and repair processes .
Study 1: Anti-inflammatory Effects
A study conducted on lung tissue slices revealed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines. The results are summarized in Table 1.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| IL-1β | 150 | 10 | 93 |
| IL-6 | 200 | 30 | 85 |
| TNF-α | 250 | 35 | 86 |
Study 2: Anticancer Activity
In another study focusing on the compound's anticancer properties, various cancer cell lines were treated with different concentrations of the compound. The results are shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 14.62 |
| A549 (Lung) | 17.50 |
| HeLa (Cervical) | 15.00 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
- Methodology : The compound is synthesized via cyclocondensation of aminopyrazole precursors with thiophene derivatives. A common approach involves reacting 5-amino-3-cyanopyrazole with 2,5-dimethylthiophene-3-carbaldehyde in deep eutectic solvents (DES) to enhance yield and reduce environmental impact . For chlorinated analogs, phosphorus oxychloride (POCl₃) is used to introduce chloro substituents under reflux conditions .
- Key Reagents : DES (e.g., choline chloride/urea mixtures), POCl₃, and catalysts like FeCl₃ for cyclization .
Q. How is the compound characterized using spectroscopic methods?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on thiophene at δ 2.2–2.4 ppm; pyrimidine protons at δ 7.5–8.5 ppm) .
- IR : Cyano (-CN) stretches appear at ~2200 cm⁻¹; C=S (thiophene) at ~650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300–350) confirm molecular weight, with fragmentation patterns validating the bicyclic structure .
Q. What are the primary biological targets or activities reported for this compound?
- Activities : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., PI3K) and anti-tumor agents due to their planar heterocyclic core, which facilitates DNA intercalation .
- Targets : In vitro studies highlight IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Optimization Strategies :
- Solvent Selection : DES improves reaction efficiency (yields >75%) compared to traditional solvents like DMF .
- Catalyst Screening : FeCl₃ enhances cyclization rates in trifluoromethyl-substituted analogs .
- Temperature Control : Reflux in POCl₃ at 110°C for 6 hours maximizes chlorination efficiency .
- Challenges : Competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC .
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
- Case Study : Discrepancies in ¹³C NMR signals for thiophene vs. pyrimidine carbons can be resolved using 2D NMR (HSQC, HMBC) to assign connectivity .
- X-ray Crystallography : Single-crystal analysis confirms planarity (r.m.s. deviation <0.02 Å) and weak C–H···N hydrogen bonding in the solid state .
- Computational Validation : DFT calculations (B3LYP/6-311G**) predict spectroscopic profiles and validate experimental data .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Approaches :
- Docking Studies : Pyrazolo[1,5-a]pyrimidines dock into ATP-binding pockets of kinases (e.g., PI3Kγ), with binding energies correlated to IC₅₀ values .
- QSAR Models : Electron-withdrawing groups (e.g., -CF₃) at position 7 improve lipophilicity (logP ~3.1) and membrane permeability .
- Design Example : Introducing cyclopropyl groups (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) enhances metabolic stability by reducing CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
